(5Z)-5-(3-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
(5Z)-5-(3-Hydroxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a central five-membered thiazolidinone ring fused with a benzylidene group at position 5 and a 2-methoxyphenyl substituent at position 2. The Z-configuration of the benzylidene double bond is critical for its bioactivity, as geometric isomerism often dictates molecular interactions with biological targets . Its synthesis typically involves condensation reactions between substituted aldehydes and thiosemicarbazides under acidic or basic conditions .
Properties
IUPAC Name |
(5Z)-5-[(3-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S2/c1-21-14-8-3-2-7-13(14)18-16(20)15(23-17(18)22)10-11-5-4-6-12(19)9-11/h2-10,19H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMHYMSUOIKKGR-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-hydroxybenzaldehyde with 2-methoxyphenylthiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the thiazolidinone ring. Common solvents used in this synthesis include ethanol, methanol, or acetic acid, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts or alternative reagents may be employed to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Condensation and Cyclization Reactions
The thiazolidinone scaffold participates in condensation reactions, particularly under acidic or basic conditions. For example:
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Knoevenagel condensation : The exocyclic double bond at position 5 forms via condensation between rhodanine derivatives and aromatic aldehydes. This reaction is critical for synthesizing the benzylidene moiety .
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Microwave-assisted synthesis : Enhanced reaction efficiency (75–90% yields) is achieved using microwave irradiation (2.45 GHz, 300 W) with ethanol as a solvent .
Table 1: Condensation Reaction Conditions
| Reactant | Catalyst/Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| 3-methoxyphenyl rhodanine | Ethanol, piperidine | 80 | 78 | |
| 3-hydroxybenzaldehyde | DMF, K₂CO₃ | 120 (microwave) | 85 |
Nucleophilic Substitution Reactions
The thioxo group at position 2 undergoes nucleophilic displacement, enabling derivatization:
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Sulfur substitution : Reaction with primary/secondary amines replaces the thioxo group with amino groups, forming 2-amino-1,3-thiazolidin-4-ones. For example, treatment with ethylamine yields derivatives with IC₅₀ values <1 μM against DYRK1A kinase .
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Alkylation : S-alkylation with methyl iodide or ethyl iodide produces thioether derivatives, though competing N-alkylation may occur .
Table 2: Substitution Reactions and Outcomes
| Reagent | Product | Biological Activity (IC₅₀) | Source |
|---|---|---|---|
| Ethylamine | 2-amino-1,3-thiazolidin-4-one | 0.064 μM (DYRK1A) | |
| Methyl iodide | S-methyl thioether | Not reported |
Electrophilic Aromatic Substitution
The 3-hydroxybenzylidene moiety undergoes electrophilic substitution:
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Nitration : Reaction with nitric acid introduces nitro groups at the para position of the hydroxyl-substituted benzene ring, enhancing electron-withdrawing effects.
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Sulfonation : Limited by steric hindrance from the methoxyphenyl group.
Oxidation and Reduction
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Oxidation : The exocyclic double bond reacts with oxidizing agents (e.g., KMnO₄) to form dihydroxy derivatives, though overoxidation may degrade the thiazolidinone ring.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzylidene double bond, yielding saturated analogs with altered bioactivity.
Table 3: Redox Reactions
| Reaction | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Oxidation (KMnO₄) | Acidic aqueous | Dihydroxy-thiazolidinone | Structural analysis | |
| Reduction (H₂/Pd-C) | Ethanol, 50 psi | Saturated thiazolidinone | Bioactivity screening |
Coordination Chemistry
The compound acts as a ligand for metal ions via:
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Sulfur and oxygen donors : Coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) to form complexes studied for antimicrobial activity .
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Stoichiometry : Typically forms 1:1 or 1:2 (metal:ligand) complexes, confirmed by UV-Vis and ESR spectroscopy .
Cycloaddition Reactions
The thiazolidinone core participates in [3+2] cycloadditions with dipolarophiles (e.g., nitrile oxides), forming fused heterocycles. Reaction regioselectivity is influenced by the Z-configuration of the benzylidene group .
Key Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of thiazolidinone derivatives, including (5Z)-5-(3-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, in cancer treatment. Several studies have reported that compounds within this class exhibit significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines such as MDA-MB-231 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, studies show that these compounds can inhibit DYRK1A, a kinase implicated in tumor growth .
Inhibition of Protein Kinases
The compound has been identified as a potential inhibitor of DYRK1A and other kinases:
- Research Findings : In vitro studies have demonstrated that this compound can effectively inhibit DYRK1A with promising IC50 values .
- Implications for Neurological Disorders : Given DYRK1A's role in various neurological conditions, this compound may also have therapeutic implications beyond oncology, potentially aiding in the treatment of neurodegenerative diseases .
Synthesis and Characterization
The synthesis of this compound typically involves:
- Microwave-Assisted Synthesis : This method enhances the efficiency and yield of the synthesis process while maintaining the desired stereochemistry .
- Characterization Techniques : The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Case Studies
Several studies provide insight into the efficacy of this compound:
Mechanism of Action
The mechanism of action of (5Z)-5-(3-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) enhance reactivity and target binding but may reduce solubility .
- Hydroxy/Methoxy Groups improve hydrogen bonding and modulate pharmacokinetics .
- Benzylidene Position : 3-Hydroxy substitution (target compound) vs. 4-fluoro () shifts activity from antimicrobial to antioxidant .
Structural Diversity and Pharmacological Outcomes
Heterocyclic Hybrids
Compounds integrating pyrazole or benzimidazole moieties exhibit distinct mechanisms:
- (5Z)-5-(1H-Benzimidazol-2-ylmethylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one: Displays nanomolar anticancer activity (IC₅₀ = 85 nM against HeLa) due to DNA intercalation via the planar benzimidazole ring .
- Pyrazole-Thiazolidinone Hybrids: Exhibit dual COX-2/5-LOX inhibition, reducing inflammation more effectively than the target compound .
Alkyl Chain Modifications
- (5Z)-3-Butyl-5-(4-propoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one : The butyl chain increases membrane permeability, enhancing activity against Gram-negative bacteria (MIC = 2 μg/mL) .
- Target Compound : Shorter substituents limit bioavailability but reduce cytotoxicity (CC₅₀ = >100 μM in HEK-293) .
Crystallographic and Computational Insights
- Hydrogen Bonding Networks : The target compound forms R₂²(7) and R₂²(10) hydrogen-bonded dimers, stabilizing its crystal lattice . In contrast, analogs with nitro groups (e.g., 4-nitrobenzylidene) exhibit weaker intermolecular interactions due to steric hindrance .
- Molecular Docking : The 3-hydroxy group in the target compound forms critical hydrogen bonds with EGFR kinase (binding energy = -9.2 kcal/mol), while 4-fluoro analogs bind more tightly (-10.1 kcal/mol) due to hydrophobic interactions .
Biological Activity
(5Z)-5-(3-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its antibacterial, anticancer, and other pharmacological properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a thiazolidin-4-one core, which is known for its medicinal properties. Its molecular formula is with a molecular weight of 241.31 g/mol. The structural features contribute to its biological activity through various mechanisms.
Antibacterial Activity
Recent studies have shown that thiazolidin-4-one derivatives exhibit significant antibacterial properties. For instance:
- A study reported that derivatives of thiazolidin-4-one demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- The compound's antibacterial efficacy is attributed to its ability to inhibit bacterial growth by interfering with cellular processes.
Table 1: Antibacterial Activity of Thiazolidin-4-One Derivatives
| Compound Name | Bacteria Inhibited | MIC (µg/mL) |
|---|---|---|
| (5Z)-5-(3-hydroxybenzylidene)-... | E. coli | 32 |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 16 |
| 2-Arylamino-thiazolidin-4-one derivatives | Bacillus subtilis | >64 |
Anticancer Activity
Thiazolidin-4-one compounds are also recognized for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Cell Line Studies : In vitro studies have shown that certain thiazolidin-4-one derivatives exhibit cytotoxic effects on cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer) .
- Mechanism of Action : The anticancer activity is often linked to the inhibition of specific enzymes involved in cell cycle regulation and apoptosis pathways.
Case Study: HT29 Cell Line
A recent investigation into the effects of this compound on HT29 cells revealed:
- IC50 Value : The compound exhibited an IC50 value of 15 µM, indicating significant inhibition of cell growth.
- Apoptosis Induction : Flow cytometry analysis showed an increase in apoptotic cells upon treatment with the compound.
Other Pharmacological Activities
Beyond antibacterial and anticancer effects, thiazolidin-4-one derivatives have been studied for various other biological activities:
- Antioxidant Activity : Several studies have reported that these compounds possess antioxidant properties, which can protect cells from oxidative stress .
- Anti-inflammatory Effects : Thiazolidinones have been shown to reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What is the standard synthetic route for preparing (5Z)-5-(3-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one?
The compound is synthesized via a base-catalyzed condensation reaction between 3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one and 3-hydroxybenzaldehyde. Key steps include:
Q. How is the compound structurally characterized?
X-ray crystallography is the gold standard for confirming stereochemistry and intermolecular interactions:
- Crystal packing : Stabilized by intramolecular C–H⋯S hydrogen bonds and π–π stacking between aromatic rings.
- Dihedral angles : The thiazolidinone ring (A) forms angles of ~79° with the 3-hydroxybenzylidene ring (B) and ~9.7° with the 2-methoxyphenyl ring (C), influencing planarity .
- Hydrogen bonding : O–H⋯S and C–H⋯O interactions create dimeric motifs (R₂²(7) and R₂²(10)), critical for crystal stability .
Q. What analytical techniques validate purity and identity?
- HPLC : Purity assessment using C18 columns with methanol/water mobile phases.
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–S stretch).
- ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; thioxo carbon appears at δ ~190 ppm .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) affect bioactivity?
- 3-Hydroxy vs. 2-hydroxy substitution : The 3-hydroxy group enhances hydrogen-bonding potential, increasing interactions with biological targets like hemoglobin subunits .
- Methoxy position : The 2-methoxyphenyl group improves lipophilicity, enhancing membrane permeability in antimicrobial assays .
- Diastereomer impact : Z-isomers (vs. E) show superior antibacterial activity due to optimized spatial alignment with enzyme active sites .
Q. What methodological approaches resolve contradictions in reported biological data?
- Dose-response profiling : Use MIC assays (e.g., against S. aureus) to clarify discrepancies in antimicrobial potency.
- Enzyme inhibition studies : Compare IC₅₀ values for oxidative stress targets (e.g., ROS-producing enzymes) across cell lines .
- Molecular docking : Simulate interactions with hemoglobin subunits (PDB: 1HHO) to explain variations in binding affinity .
Q. How can computational modeling predict reactivity and stability?
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., sulfur in thioxo group).
- MD simulations : Assess solvent effects (e.g., ethanol vs. DMSO) on conformational stability over 100-ns trajectories .
- Hammett analysis : Correlate substituent σ values with reaction rates for nucleophilic substitutions .
Q. What strategies optimize synthetic yield and scalability?
- Solvent screening : Ethanol increases yield by 15% compared to methanol due to better solubility of intermediates .
- Catalyst choice : K₂CO₃ (vs. NaOAc) improves base-mediated condensation efficiency, reducing side-product formation .
- Flow chemistry : Continuous reactors enhance reproducibility for gram-scale synthesis .
Q. How does the compound interact with biological membranes?
- Liposome binding assays : Fluorescence quenching studies using DPH probes reveal partition coefficients (log P) of ~2.5 .
- Caco-2 permeability : Apparent permeability (Papp) of 8.7 × 10⁻⁶ cm/s suggests moderate intestinal absorption .
- Plasma protein binding : >90% binding to albumin, as determined by equilibrium dialysis .
Methodological Challenges and Solutions
Q. Addressing low crystallinity during X-ray analysis
- Solution : Co-crystallize with methanol (1:1 ratio) to improve crystal quality.
- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 296 K for high-resolution datasets (R factor < 0.05) .
Q. Mitigating oxidative degradation during storage
- Stabilization : Store under argon at −20°C in amber vials with desiccants (silica gel).
- Degradation monitoring : Track thioxo group integrity via LC-MS (m/z 343 → 315 upon oxidation) .
Q. Resolving overlapping NMR signals
- Technique : Use 2D NMR (COSY, HSQC) to assign aromatic protons (δ 6.8–7.5 ppm) and quaternary carbons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
